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Compound of Interest

Compound Name: CL-55

Cat. No.: B13441390 Get Quote

A comprehensive analysis of the available scientific literature reveals that the designation "CL-
55" is ambiguous and can refer to distinct biological entities. This document provides detailed

application notes and protocols for the most relevant interpretations of "CL-55" in the context of

disease models: the CL-55 human breast cancer cell line and C55-P targeting antibiotics.

Section 1: CL-55 as a Human Breast Cancer Cell
Line Model
The CL-55 cell line, derived from a human breast adenocarcinoma, serves as a valuable in

vitro model for studying the cellular and molecular biology of breast cancer. These adherent,

epithelial-like cells are estrogen-dependent, making them particularly useful for research into

hormone-responsive breast cancers.[1]

Key Characteristics of the CL-55 Cell Line
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Characteristic Description

Organism Human (Homo sapiens)

Tissue of Origin Breast Adenocarcinoma

Morphology Epithelial-like

Growth Mode Adherent, monolayer

Doubling Time Approximately 30-40 hours

Biosafety Level BSL 1

Experimental Protocols
Complete Growth Medium:

Eagle's Minimum Essential Medium (EMEM)

10% Fetal Bovine Serum (FBS)

0.1 mM Non-Essential Amino Acids

10 µg/mL Insulin

1 mM Sodium Pyruvate

1% Penicillin/Streptomycin

Thawing and Plating of Cryopreserved Cells:[1]

Rapidly thaw the cryovial in a 37°C water bath.

Aseptically transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-

warmed complete growth medium.

Centrifuge at 125 x g for 5 minutes.
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Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed

complete growth medium.

Transfer the cell suspension to a suitable culture flask (e.g., T-75).

Incubate at 37°C in a humidified atmosphere with 5% CO2.

Change the medium every 2-3 days.

Subculturing (Passaging):[1]

When cells reach 80-90% confluency, aspirate the culture medium.

Wash the cell monolayer twice with sterile Phosphate-Buffered Saline (PBS).

Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA solution and incubate at 37°C for 5-15

minutes, or until cells detach.

Neutralize the trypsin by adding 10 mL of complete growth medium.

Create a single-cell suspension by gently pipetting.

Centrifuge the cells at 125 x g for 5 minutes.

Resuspend the cell pellet in fresh medium and plate into new flasks at the desired density.

This protocol allows for the analysis of target protein expression in CL-55 cells.

Cell Lysis:

Culture CL-55 cells in 6-well plates to 80-90% confluency.

Wash cells once with ice-cold PBS.

Add 100 µL of 1X SDS sample buffer to each well and scrape the cells.

Sonicate the lysate for 10-15 seconds to shear DNA.

Boil the samples at 95-100°C for 5 minutes.
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Centrifuge at 16,000 x g for 10 minutes at 4°C. The supernatant contains the protein extract.

Gel Electrophoresis and Transfer:

Load 20-30 µg of protein extract per lane onto a polyacrylamide gel.

Run the gel at 100-150V until the dye front reaches the bottom.

Transfer the separated proteins to a nitrocellulose or PVDF membrane at 100V for 1-2 hours.

Immunodetection:

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-

buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at

4°C.

Wash the membrane three times for 5 minutes each with TBST.

Incubate with the appropriate secondary antibody for 1 hour at room temperature.

Wash three times with TBST and proceed with detection using an appropriate substrate.
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Experimental Workflow: Western Blotting
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Western Blotting Workflow for CL-55 Cells.
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Section 2: C55-P Targeting Antibiotics
A distinct area of research involves a class of calcium-dependent lipopeptide antibiotics that

target undecaprenyl phosphate (C55-P), a critical lipid carrier in bacterial cell wall synthesis.[2]

[3] These antibiotics represent a promising strategy to combat antibiotic resistance.

Mechanism of Action
The primary mechanism of these antibiotics is the sequestration of C55-P on the outer surface

of the bacterial membrane.[2] This action prevents the recycling of C55-P back to the

cytoplasm, which is essential for the transport of peptidoglycan precursors. The disruption of

this cycle halts cell wall synthesis, leading to bacterial cell death.[2] Some of these lipopeptide

antibiotics also exhibit a dual mechanism by directly inhibiting the C55-P flippase, UptA, further

disrupting the C55-P cycle.[2]
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Mechanism of C55-P Targeting Antibiotics
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Mechanism of Action of C55-P Targeting Antibiotics.

Experimental Protocols
While not directly for C55-P targeting antibiotics, this protocol demonstrates a common method

to assess the inhibitory effect of a compound on enzymatic activity, which can be adapted for

studying bacterial enzymes.[2]

Reagents:

Borate buffer (200 mM, pH 9.0)
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Test compound solution

Soybean 15-LOX solution

Luminol solution

Cytochrome c solution

Linoleic acid solution (substrate)

Procedure:

In a 96-well plate, mix 60 µL of borate buffer, 10 µL of the test solution, and 10 µL of the 15-

LOX solution.

Incubate the mixture at 25°C for 5 minutes.

Add 10 µL of the luminol/cytochrome c solution to each well.

Initiate the reaction by adding 10 µL of linoleic acid solution.

Measure the chemiluminescence to determine the inhibitory effect.

Procedure:

Clone the gene encoding UptA from Bacillus subtilis into an expression vector.

Transform the vector into Escherichia coli.

Overexpress the UptA protein.

Purify the protein using affinity chromatography.

Prepare the purified UptA in an ammonium acetate solution with a mild detergent (e.g.,

LDAO) for stability.

For interaction studies, titrate C55-P into the UptA solution at various concentrations.

To study antibiotic interaction, add the lipopeptide antibiotic to the UptA-C55-P complex.
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Section 3: Note on Ambiguity and Other Related
Targets
It is crucial to note that searches for "CL-55" may also yield results for CD55 (Decay-

Accelerating Factor) and GPR55 (G protein-coupled receptor 55). These are distinct molecular

entities with significant roles in disease, particularly cancer and inflammatory conditions.

CD55: A protein that protects cells from complement-mediated damage and is implicated in

cancer progression and chemoresistance.[4][5] Its signaling can promote malignant

transformation, cell survival, and angiogenesis through pathways like JNK, JAK/STAT, and

MAPK/NF-κB.[4][5]

GPR55: A G protein-coupled receptor involved in various physiological processes. Its

signaling is linked to cancer cell proliferation and inflammation.[6][7] GPR55 activation can

stimulate pathways involving RhoA, ERK1/2, and intracellular calcium release.[8][9][10]

Researchers are advised to verify the precise identity of "CL-55" within their specific context to

ensure the appropriate application of protocols and interpretation of data. A comprehensive

search of scientific literature and clinical trial databases did not yield specific information for a

publicly disclosed therapeutic agent or research compound definitively named "CL-55".[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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